N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-6-7-14)16-13-5-3-9-17(11-13)10-12-4-1-2-8-15-12/h1-2,4,8,13-14,16H,3,5-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFNZWLHYWMABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a cyclopropane ring, a sulfonamide functional group, and a piperidine moiety substituted with a pyridine. Its molecular formula is represented as C14H18N2O2S, indicating the presence of nitrogen, oxygen, and sulfur in its structure.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 282.37 g/mol |
| Functional Groups | Cyclopropane, Sulfonamide |
| Key Substituents | Pyridine, Piperidine |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of piperidine and pyridine have shown significant antibacterial activity against various strains of bacteria.
In one study, compounds with similar structures were evaluated for their efficacy against Staphylococcus aureus and Escherichia coli , demonstrating superior activity compared to traditional antibiotics like ampicillin . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
PCSK9 Inhibition
Another area of interest is the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) . Compounds derived from piperidine and pyridine have been identified as effective inhibitors of PCSK9 mRNA translation, which plays a crucial role in cholesterol metabolism . This inhibition could lead to potential therapeutic applications in managing hyperlipidemia and cardiovascular diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on piperazine derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The most potent derivative showed an MIC (Minimum Inhibitory Concentration) lower than that of ampicillin against these resistant strains .
Case Study 2: PCSK9 Inhibition
In vitro tests demonstrated that specific analogues of the compound led to a reduction in PCSK9 levels in human hepatocytes. These findings suggest that such compounds could be developed into therapeutic agents for lowering LDL cholesterol levels .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in enzyme inhibition, while the piperidine and pyridine rings facilitate binding to active sites on target proteins.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interference with bacterial enzymes involved in cell wall synthesis |
| PCSK9 Inhibition | Reduction in mRNA translation affecting cholesterol metabolism |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Selected Compounds
Note: Molecular formula and weight for the target compound are inferred from –6 due to structural similarity.
Key Observations:
Substituent Effects: The pyridin-2-ylmethyl group in the target compound differs from the 3-chloro-5-cyanopyridin-2-yl () and 2-cyanopyridin-3-yl () groups. The thian-4-yl group in introduces a sulfur atom and sulfone moiety, which may alter metabolic stability and redox properties compared to pyridine-based analogs .
Piperidine Substitution Position :
- Substitution at the piperidin-3-yl position (target compound) vs. piperidin-4-yl () affects spatial orientation. Molecular docking studies on analogs suggest that 3-substituted piperidines exhibit stronger interactions with nicotinic acetylcholine receptors (nAChRs), a target for insecticides .
Sulfonamide Variations: Cyclopropanesulfonamide (target compound) vs.
Bioactivity and Toxicity Comparisons
Table 2: Inferred Bioactivity of Analogs
Data from for benzene sulfonamide derivatives; cyclopropane sulfonamide data inferred.
Key Insights:
- Insecticidal Activity : Benzene sulfonamide analogs () show potent activity against aphids (LC50 = 0.5–2.0 ppm), attributed to nAChR binding confirmed via molecular docking . Cyclopropane sulfonamides like the target compound may exhibit similar or improved activity due to enhanced lipophilicity.
- Bee Toxicity : Benzene sulfonamide derivatives in demonstrated low toxicity to Apis mellifera (LD50 = 0.1–0.5 μg/bee), a critical advantage for environmentally safe insecticides. The target compound’s cyclopropane group may further reduce bee toxicity by minimizing off-target interactions .
- DFT Analysis: Studies on analogs () revealed that electron-withdrawing groups (e.g., cyano, chloro) stabilize charge transfer during receptor binding, enhancing potency.
Preparation Methods
Piperidin-3-amine Functionalization
The amine intermediate is synthesized via reductive alkylation or direct N-alkylation of piperidin-3-amine.
Reductive Amination
Piperidin-3-amine reacts with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This method ensures selective alkylation at the piperidine nitrogen:
Optimization Note : The use of acidic conditions (e.g., acetic acid) improves imine formation efficiency, while methanol or ethanol as solvents ensures solubility.
Direct N-Alkylation
Alternative routes employ alkyl halides, such as (pyridin-2-yl)methyl chloride, in the presence of a base (e.g., K2CO3 or triethylamine). However, this method risks over-alkylation and requires stringent stoichiometric control.
Characterization of the Amine Intermediate
Critical spectroscopic data for 1-[(pyridin-2-yl)methyl]piperidin-3-amine include:
-
¹H NMR (400 MHz, CDCl3): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.70 (td, J = 7.7 Hz, 1H), 7.25 (d, J = 7.9 Hz, 1H), 3.78 (s, 2H, CH2-pyridine), 2.95–2.85 (m, 1H, piperidine-H), 2.65–2.50 (m, 2H), 2.20–2.10 (m, 2H), 1.80–1.60 (m, 2H).
Sulfonamide Bond Formation
Cyclopropanesulfonyl Chloride Preparation
Cyclopropanesulfonic acid is activated via reaction with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield cyclopropanesulfonyl chloride:
Key Considerations :
Coupling Reaction
The amine intermediate reacts with cyclopropanesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl:
Optimization Data :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DCM | 85% |
| Base | Triethylamine | 88% |
| Temperature | 0°C → rt | 90% |
| Reaction Time | 12 hours | Max conversion |
Alternative Synthetic Routes
Sulfonic Acid Activation via Carbodiimides
In cases where sulfonyl chloride is unstable, cyclopropanesulfonic acid can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This method avoids HCl generation and is suitable for acid-sensitive substrates:
Yield Comparison :
Solid-Phase Synthesis
Patent literature describes solid-supported strategies for analogous sulfonamides, where the amine is immobilized on resin, and sulfonylation is performed prior to cleavage. This approach facilitates purification but requires specialized equipment.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J = 4.8 Hz, 1H), 7.75 (t, J = 7.7 Hz, 1H), 7.30 (d, J = 7.9 Hz, 1H), 3.80 (s, 2H), 3.20–3.10 (m, 1H), 2.90–2.70 (m, 2H), 2.50–2.40 (m, 2H), 1.90–1.60 (m, 4H), 1.20–1.10 (m, 4H, cyclopropane).
Scalability and Industrial Considerations
Cost-Effective Reagents
Bulk synthesis prioritizes SOCl2 over PCl5 due to lower cost and easier handling.
Solvent Recovery
DCM and TEA are distilled and reused to minimize waste.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidin-3-yl scaffold, followed by functionalization with the pyridin-2-ylmethyl group. Cyclopropanesulfonamide introduction is achieved via sulfonylation of the piperidine nitrogen. Key intermediates may require coupling reactions using reagents like sulfonyl chlorides under anhydrous conditions . Purification often employs column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine and cyclopropane ring structures. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological assays) . X-ray crystallography can resolve stereochemical ambiguities in the cyclopropane moiety .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to GHS guidelines for sulfonamides and pyridine derivatives. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in pharmacological studies?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Adjust solvent systems (e.g., DMSO-water mixtures) and employ sonication for uniform dispersion .
Q. What strategies optimize the compound’s bioavailability given its sulfonamide and piperidine motifs?
- Methodological Answer : Modulate logP by introducing hydrophilic groups (e.g., hydroxyl or amine) on the cyclopropane ring. Evaluate metabolic stability via liver microsome assays. Piperidine N-methylation may reduce first-pass metabolism, while cyclopropane sulfonamide modification can enhance membrane permeability .
Q. How do structural variations in the pyridine ring affect target binding affinity?
- Methodological Answer : Replace the pyridin-2-yl group with pyridin-3-yl or pyridin-4-yl analogs and compare binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like kinase domains .
Q. How to address contradictions in reported biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound stability under experimental settings. Cross-reference with orthogonal assays (e.g., Western blot vs. ELISA for protein inhibition). Purity verification via HPLC-MS is critical to exclude batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
